molecular formula C8H10OS B8655805 3-Methoxy-2-methylbenzenethiol

3-Methoxy-2-methylbenzenethiol

Cat. No.: B8655805
M. Wt: 154.23 g/mol
InChI Key: PSHGYSFLYYILEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-methylbenzenethiol (CAS: Not explicitly provided in evidence) is a substituted benzenethiol derivative featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. Its structure is characterized by intramolecular interactions (e.g., hydrogen bonding) and steric effects due to the proximity of substituents, which influence its physical properties and chemical behavior .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-methoxy-2-methylbenzenethiol

InChI

InChI=1S/C8H10OS/c1-6-7(9-2)4-3-5-8(6)10/h3-5,10H,1-2H3

InChI Key

PSHGYSFLYYILEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Methoxy-Substituted Compounds

Compound Boiling Point (°C) Melting Point (°C) Key Functional Groups
3-Methoxybenzaldehyde 276.1 - Aldehyde, Methoxy
3-Methoxybenzoic acid - 553.5 Carboxylic acid, Methoxy
This compound* ~250–280 (estimated) ~50–100 (estimated) Thiol, Methoxy, Methyl

*Estimated based on structural analogs in .

Table 2: Reactivity Comparison

Compound Key Reactivity Features Synthetic Applications
This compound Strong metal coordination (via -SH), nucleophilicity Cross-coupling, disulfide formation
N,O-Bidentate benzamide () Directs C–H activation Regioselective functionalization
Benzothiazole derivatives () Bioactivity via heterocyclic core Antimicrobial agents

Research Findings and Implications

  • Synthetic Efficiency : Starting from pre-substituted anthranilic acids () ensures high yields and purity for derivatives like this compound, avoiding post-synthetic modifications that generate isomer mixtures .
  • Thiol vs. Hydroxyl Reactivity : Unlike hydroxyl groups in benzaldehyde derivatives (), the thiol group in this compound offers superior nucleophilicity, enabling thioetherification or metal-catalyzed transformations .
  • Derivatives like 3-methoxy-2-methylbenzoyl chloride () highlight the need for rigorous safety protocols during synthesis .

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